![molecular formula C19H20 B3261071 Spiro[cycloheptane-1,9'-fluorene] CAS No. 33850-58-7](/img/structure/B3261071.png)
Spiro[cycloheptane-1,9'-fluorene]
Overview
Description
Spiro[cycloheptane-1,9’-fluorene] is a spirocyclic compound characterized by a unique structure where a cycloheptane ring is fused to a fluorene moiety. This compound belongs to the broader class of spiro compounds, which are known for their distinctive three-dimensional architecture and significant applications in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cycloheptane-1,9’-fluorene] typically involves the reaction of fluorene-9-one with cycloheptanone under specific conditions. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of spiro[cycloheptane-1,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Spiro[cycloheptane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorene moiety, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro[cycloheptane-1,9’-fluorenone], while reduction could produce spiro[cycloheptane-1,9’-dihydrofluorene].
Scientific Research Applications
Spiro[cycloheptane-1,9’-fluorene] has several applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a scaffold in drug design due to its rigid and unique structure.
Material Science: Employed in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of spiro[cycloheptane-1,9’-fluorene] in its applications often involves its ability to facilitate charge transport. In organic electronics, the compound’s spirocyclic structure provides a stable framework that enhances the mobility of charge carriers, thereby improving the efficiency of devices like OLEDs and photovoltaic cells .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,9’-fluorene]
- Spiro[cyclohexane-1,9’-fluorene]
- Spiro[indoline-3,9’-xanthene]trione
Uniqueness
Spiro[cycloheptane-1,9’-fluorene] is unique due to its seven-membered cycloheptane ring, which imparts distinct electronic and steric properties compared to its counterparts with smaller or larger ring sizes. This uniqueness makes it particularly valuable in applications requiring specific molecular geometries and electronic characteristics .
Properties
IUPAC Name |
spiro[cycloheptane-1,9'-fluorene] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20/c1-2-8-14-19(13-7-1)17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12H,1-2,7-8,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUIRBJQRSIWGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728723 | |
Record name | Spiro[cycloheptane-1,9'-fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33850-58-7 | |
Record name | Spiro[cycloheptane-1,9'-fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.